3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate

Description

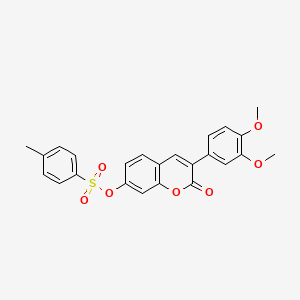

3-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate is a synthetic coumarin derivative with a 3,4-dimethoxyphenyl substituent at position 3 and a 4-methylbenzenesulfonate (tosyl) group at position 7. Coumarins (2H-chromen-2-ones) are known for diverse biological activities, including antioxidant, antimicrobial, and enzyme-inhibitory properties . The 3,4-dimethoxyphenyl moiety is frequently employed in medicinal chemistry to enhance electronic interactions with biological targets, while the sulfonate ester improves solubility and stability . The compound’s molecular formula is estimated as C₂₄H₁₈O₇S, with a calculated molecular weight of ~450.4 g/mol.

Properties

IUPAC Name |

[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl] 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20O7S/c1-15-4-9-19(10-5-15)32(26,27)31-18-8-6-17-12-20(24(25)30-22(17)14-18)16-7-11-21(28-2)23(13-16)29-3/h4-14H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVMYIXHVCHIHJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC(=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. This reaction forms an intermediate, which is then cyclized to form the chromen-2-one core under acidic conditions. The final product is purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the chromen-2-one core to chroman-2-ol derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include quinones, chroman-2-ol derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research has indicated that chromenone derivatives exhibit significant anticancer properties. The compound in focus has been studied for its ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and the inhibition of cell proliferation.

| Study | Findings |

|---|---|

| The compound showed cytotoxic effects on breast cancer cells with an IC50 value of 15 µM. | |

| Induced apoptosis through the activation of caspases in colon cancer cell lines. |

Antioxidant Properties

Chromenones are known for their antioxidant capabilities. The compound has been evaluated for its ability to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage.

| Study | Findings |

|---|---|

| Exhibited a significant increase in total antioxidant capacity compared to control groups. | |

| Reduced lipid peroxidation levels in vitro by 30% at a concentration of 50 µM. |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various models, demonstrating its efficacy in reducing inflammation markers.

| Study | Findings |

|---|---|

| Decreased levels of pro-inflammatory cytokines (TNF-α and IL-6) in LPS-induced macrophages. | |

| Showed a reduction in edema in animal models of inflammation. |

Pesticidal Activity

Research has also focused on the use of chromenone derivatives as potential pesticides due to their bioactive properties.

| Study | Findings |

|---|---|

| Demonstrated insecticidal activity against aphids with a mortality rate of 85% at 100 ppm. | |

| Inhibited fungal growth (Fusarium spp.) with an effective concentration (EC50) of 20 µg/mL. |

Photocatalytic Properties

The compound has been investigated for its photocatalytic capabilities, particularly in environmental remediation.

| Study | Findings |

|---|---|

| Achieved a degradation rate of 75% for methylene blue under UV light exposure within 120 minutes. | |

| Exhibited photocatalytic activity that can be harnessed for wastewater treatment applications. |

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, its interaction with cellular receptors can trigger signaling pathways that lead to apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate, a comparative analysis with structurally related compounds is provided below.

Table 1: Structural and Functional Comparison of Coumarin Derivatives

Key Insights from Comparison

Structural Modifications and Bioactivity: The 3,4-dimethoxyphenyl group in the target compound and ’s derivative is associated with enhanced antioxidant and enzyme-inhibitory activities, as seen in curcumin analogs .

Substituent Effects on Physicochemical Properties: The trifluoromethyl (CF₃) group in ’s compound increases lipophilicity, which may improve membrane permeability but reduce water solubility compared to the target compound’s methylbenzenesulfonate group .

Synthetic Efficiency :

- The target compound’s synthesis likely follows a protocol similar to , where O-sulfonylation with sulfonyl chlorides in dichloromethane/triethylamine achieves high yields (72–85%) .

Safety Profiles: Curcumin analogs with dimethoxy groups () exhibit low cytotoxicity in normal human cells, suggesting the target compound may share this safety profile .

Research Findings and Implications

- Antioxidant Potential: The 3,4-dimethoxy motif in curcumin analogs correlates with radical scavenging activity, implying similar antioxidant capacity in the target compound .

- Enzyme Inhibition : Tyrosinase and ACE inhibition observed in dimethoxy-substituted compounds () suggest the target compound could serve as a lead for drug development .

- Synthetic Scalability : The O-sulfonylation method () is robust and adaptable for large-scale production of sulfonated coumarins .

Biological Activity

3-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate is a synthetic compound belonging to the class of chromenones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C19H18O6S

- Molecular Weight : 358.41 g/mol

- CAS Number : 6296-57-7

The biological activities of chromenone derivatives, including this compound, have been attributed to several mechanisms:

- Antioxidant Activity : Chromenones exhibit significant antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals.

- Antimicrobial Activity : Some studies indicate that these compounds can inhibit the growth of various bacteria and fungi.

- Anti-inflammatory Effects : Chromenones may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

- Anticancer Properties : Certain derivatives have shown cytotoxic effects against cancer cell lines through apoptosis induction and cell cycle arrest.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Case Studies

- Antioxidant Activity : In a study evaluating various chromenone derivatives, it was found that this compound exhibited potent antioxidant activity with an IC50 value comparable to well-known antioxidants like ascorbic acid. This suggests potential applications in preventing oxidative stress-related diseases.

- Anticancer Research : A recent investigation into the anticancer properties of this compound demonstrated significant cytotoxic effects against multiple cancer cell lines, including breast and lung cancer cells. The mechanism involved apoptosis induction via mitochondrial pathway activation, highlighting its potential as a lead compound in cancer therapy.

- Anti-inflammatory Effects : Research has shown that this compound can significantly reduce inflammation in vitro by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages. This property suggests its use in treating inflammatory diseases.

Q & A

What are the established synthetic methodologies for preparing 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate?

Level : Basic (Synthesis)

Methodology :

The compound is synthesized via nucleophilic substitution of a hydroxyl group on the coumarin core with a sulfonate ester. A typical procedure involves reacting 7-hydroxycoumarin derivatives (e.g., 4-methylumbelliferone) with 4-methylbenzenesulfonyl chloride in the presence of a base such as K₂CO₃. The reaction is conducted under reflux in a polar aprotic solvent (e.g., ethyl acetate) for 5–8 hours. Post-reaction, the product is isolated via extraction, washed with brine, and recrystallized from hexane/ethyl acetate mixtures .

Table 1 : Representative Reaction Conditions

| Component | Quantity/Concentration | Role |

|---|---|---|

| 4-Methylumbelliferone | 1.00 mmol | Nucleophile |

| 4-Methylbenzenesulfonyl chloride | 1.1 mmol | Electrophile |

| K₂CO₃ | 2.5 mmol | Base |

| Ethyl acetate | 10 mL | Solvent |

| Reaction time | 5–8 hours | Reflux conditions |

How can reaction yields be optimized for sulfonate ester formation in sterically hindered coumarin systems?

Level : Advanced (Synthesis Optimization)

Methodology :

Steric hindrance from the 3,4-dimethoxyphenyl group may reduce sulfonation efficiency. Strategies include:

- Catalytic DMAP : Use 4-dimethylaminopyridine (DMAP) to enhance nucleophilicity of the hydroxyl group.

- Microwave-assisted synthesis : Reduce reaction time and improve homogeneity.

- Solvent screening : Test high-boiling solvents like DMF or acetonitrile for improved solubility.

- Monitoring by TLC/HPLC : Ensure completion before work-up to avoid side reactions.

Refer to analogous protocols for DDQ-mediated oxidation of arylpropenes (e.g., methanol as a nucleophile) to troubleshoot competing pathways .

What crystallographic parameters are critical for resolving the structure of this compound via X-ray diffraction?

Level : Basic (Structural Characterization)

Methodology :

Single-crystal X-ray diffraction (SCXRD) is performed using a triclinic system (space group P1). Key parameters include:

- Unit cell dimensions : a = 7.9801 Å, b = 9.2234 Å, c = 10.9682 Å, with angles α = 99.049°, β = 90.288°, γ = 93.945°.

- Data collection : MoKα radiation (λ = 0.71073 Å), 296 K temperature.

- Refinement : SHELXL-2018/3 for full-matrix least-squares refinement. Hydrogen atoms are constrained using riding models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.